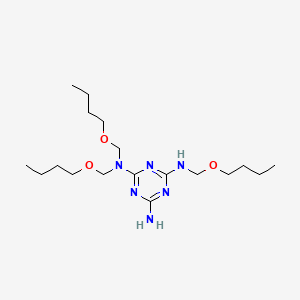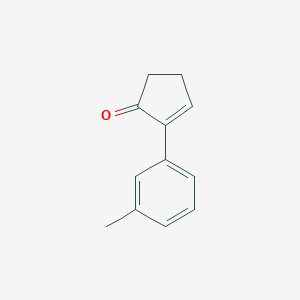
2-(3-Methylphenyl)cyclopent-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylphenyl)cyclopent-2-en-1-one is an organic compound that features a cyclopentenone ring substituted with a 3-methylphenyl group. This compound is part of the broader class of cyclopentenones, which are known for their unique chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of 3-methylphenylmagnesium bromide with cyclopent-2-en-1-one under controlled conditions. This Grignard reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran.
Another method involves the Friedel-Crafts acylation of 3-methylphenyl with cyclopent-2-en-1-one in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions and typically requires a non-polar solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
2-(3-Methylphenyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, typically using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst in Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted aromatic compounds.
科学研究应用
2-(3-Methylphenyl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.
作用机制
The mechanism of action of 2-(3-Methylphenyl)cyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. As an electrophile, it can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This property is exploited in its use as a reagent in organic synthesis. Additionally, its aromatic ring allows for electrophilic substitution reactions, making it a versatile compound in chemical transformations.
相似化合物的比较
Similar Compounds
Cyclopent-2-en-1-one: A simpler analog without the 3-methylphenyl group.
3-Methylcyclopent-2-en-1-one: Similar structure but lacks the phenyl group.
2-(4-Methylphenyl)cyclopent-2-en-1-one: Isomer with the methyl group in the para position.
Uniqueness
2-(3-Methylphenyl)cyclopent-2-en-1-one is unique due to the presence of both the cyclopentenone ring and the 3-methylphenyl group. This combination imparts distinct chemical properties, making it valuable in various synthetic applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities further enhance its significance in research and industry.
属性
| 77037-05-9 | |
分子式 |
C12H12O |
分子量 |
172.22 g/mol |
IUPAC 名称 |
2-(3-methylphenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C12H12O/c1-9-4-2-5-10(8-9)11-6-3-7-12(11)13/h2,4-6,8H,3,7H2,1H3 |
InChI 键 |
OGKDDGSTJVIBCX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=CCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



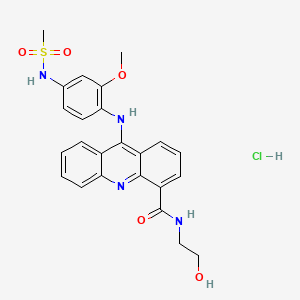
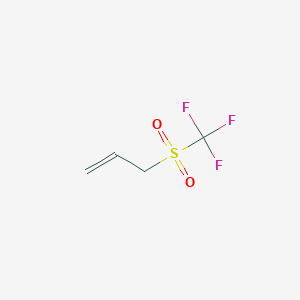
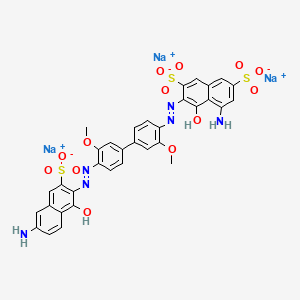
![Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14452313.png)
